1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride
Description
1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride (CAS: 1049733-74-5) is a diazepane-derived compound featuring a 2-chloro-6-fluorophenylmethyl substituent and a dihydrochloride salt form. The chloro-fluoro substitution pattern on the aromatic ring suggests tailored electronic and steric properties, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;;/h1,3-4,15H,2,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJKPRBAIRCXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2Cl)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049733-74-5 | |
| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, sedative, or anticonvulsant activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
1-({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride incorporates a fused imidazopyridine ring, which may confer distinct pharmacokinetic properties due to increased aromaticity and planarity .
Salt Forms and Hydration :
- Both the target compound and the 2-fluorobenzyl analog are dihydrochloride salts, likely improving aqueous solubility. The latter is also a hydrate, which may influence stability under storage conditions .
Molecular Weight and Complexity :
- The imidazopyridine-containing analog (C₁₃H₁₉Cl₃N₄·2HCl) has a higher molecular complexity and chlorine content, which could affect bioavailability or toxicity profiles .
Biological Activity
1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride is a compound of interest due to its potential pharmacological applications. This compound belongs to the class of diazepanes, which are known for their diverse biological activities, including anxiolytic, hypnotic, and anticonvulsant effects. Understanding its biological activity is crucial for assessing its therapeutic potential.
- Molecular Formula : C13H17ClF2N3·2HCl
- Molecular Weight : 327.24 g/mol
- IUPAC Name : this compound
The biological activity of diazepanes often involves modulation of neurotransmitter systems. Specifically, this compound may interact with:
- GABA Receptors : Enhancing GABAergic transmission can lead to anxiolytic and sedative effects.
- Serotonin Receptors : Potential modulation of serotonin pathways may influence mood and anxiety levels.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit significant biological activities in vitro. For instance:
- Antiparasitic Activity : Some diazepane derivatives have shown efficacy against protozoan parasites by inhibiting specific metabolic pathways essential for their survival .
- Cardiotoxicity Concerns : Compounds in this class may inhibit the hERG potassium channel, leading to potential cardiotoxic effects at higher concentrations .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential and safety profile of this compound:
- Efficacy Against Anxiety Models : Animal models have demonstrated that similar compounds can significantly reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.
- Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds indicate favorable pharmacokinetic properties that could translate to clinical efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Q. What are the established synthetic routes for 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride?
The compound is synthesized via nucleophilic substitution, where 1,4-diazepane reacts with a halogenated aromatic precursor (e.g., 2-chloro-6-fluorobenzyl chloride) in the presence of a base such as potassium carbonate. Catalytic agents like potassium iodide may accelerate the reaction. The crude product is purified via column chromatography (silica/alumina) using a chloroform/methanol gradient (95:5 to 90:10) to remove unreacted starting materials . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a polar solvent like ethanol.
Q. How is the compound characterized for structural confirmation?
Structural confirmation relies on 1H NMR and mass spectrometry (MS) . For example:
- 1H NMR (DMSO-d6): Peaks at δ 2.5–3.5 ppm (multiplet, diazepane protons), δ 4.1–4.3 ppm (singlet, benzylic -CH2-), and aromatic protons at δ 6.8–7.3 ppm (split due to chloro and fluoro substituents).
- MS : Molecular ion peak [M+H]+ matches the theoretical molecular weight (C12H16ClF2N2·2HCl: 331.6 g/mol). High-resolution MS (HRMS) further validates isotopic patterns .
Q. What are the solubility and stability profiles of the compound under standard lab conditions?
The dihydrochloride salt is hygroscopic and soluble in polar solvents (water, methanol, DMSO) but poorly soluble in non-polar solvents (hexane, chloroform). Stability tests indicate degradation under prolonged exposure to light or humidity (>60% RH). Store desiccated at -20°C in amber vials. Pre-formulation studies recommend pH 4–6 buffers for aqueous solutions to prevent hydrolysis .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring influence biological activity?
Structure-activity relationship (SAR) studies on analogs (e.g., 1-(2,4-dichlorophenyl)-1,4-diazepane hydrochloride) reveal that electron-withdrawing groups (Cl, F) at the 2- and 6-positions enhance receptor binding affinity, likely due to increased lipophilicity and π-π stacking interactions. Replacing chlorine with bulkier groups (e.g., trifluoromethyl) reduces activity, suggesting steric hindrance at the binding site .
Q. What computational methods are used to model the compound’s interactions with biological targets?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and electronic properties. Molecular docking (AutoDock Vina) predicts binding modes to targets like dopamine D3 receptors, with exact-exchange terms in DFT improving accuracy for van der Waals and hydrogen-bonding interactions .
Q. How can researchers resolve contradictory data in synthesis yields or bioassay results?
- Synthesis discrepancies : Optimize reaction time and temperature (e.g., 12–24 hrs at 60–80°C) to mitigate side reactions. Monitor intermediates via TLC .
- Bioassay variability : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC) to reduce batch-to-batch variability .
Q. What analytical techniques are recommended for detecting degradation products?
- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) to separate degradation products.
- LC-QTOF : Identifies unknown impurities via exact mass and fragmentation patterns.
- Stability-indicating assays : Forced degradation (heat, UV light, acidic/alkaline hydrolysis) followed by peak purity analysis .
Q. What is the hypothesized mode of action in neurological or antimicrobial studies?
The compound’s diazepane core and halogenated aryl group suggest dual mechanisms:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
